molecular formula C7H7NO B1314049 4-Methylnicotinaldehyde CAS No. 51227-28-2

4-Methylnicotinaldehyde

Cat. No.: B1314049
CAS No.: 51227-28-2
M. Wt: 121.14 g/mol
InChI Key: BAOMSKHBIVYWKE-UHFFFAOYSA-N
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Description

4-Methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the fourth position of the pyridine ring. This compound is a yellow liquid with a pleasant floral odor and is used as an intermediate in various industrial processes and scientific experiments.

Biochemical Analysis

Biochemical Properties

4-Methylnicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with nicotinamidases, enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia . These interactions are crucial for the regulation of nicotinamide adenine dinucleotide (NAD+) metabolism. The compound’s aldehyde group allows it to form Schiff bases with amino groups of proteins, potentially altering their function and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect mitochondrial function, which is critical for energy production and cellular metabolism . The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in cell signaling pathways and gene expression. Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, such as proteins and nucleic acids, through its reactive aldehyde group . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound has been shown to inhibit nicotinamidases, affecting NAD+ metabolism and cellular energy balance . Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression. These effects are important for understanding the compound’s potential therapeutic and toxicological properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and energy production . At high doses, this compound can be toxic, leading to oxidative stress, cellular damage, and even cell death. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and overall health of the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with nicotinamidases and other enzymes involved in the synthesis and degradation of NAD+ . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular energy balance and overall metabolism. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of this compound, influencing its activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s subcellular localization can affect its activity, as it interacts with different biomolecules in each compartment. For example, in the mitochondria, this compound can influence energy production and oxidative stress, while in the nucleus, it can affect gene expression and DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process .

Another method involves the Vilsmeier-Haack reaction, where 4-methylpyridine is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction produces this compound as the main product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-methylnicotinic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 4-methyl-3-pyridinemethanol.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: 4-Methylnicotinic acid.

    Reduction: 4-Methyl-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the methyl group.

    4-Methylnicotinic acid: The oxidized form of 4-methylnicotinaldehyde.

    4-Methyl-3-pyridinemethanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an aldehyde group and a methyl group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOMSKHBIVYWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499151
Record name 4-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-28-2
Record name 4-Methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

n-BuLi (1.6M in hexanes) (2.2 mmol, 1.37 ml) was added dropwise to a stirred solution of N,N,N'-trimethylethylenediamine (2.4 mmol, 0.245 g) in THF at -78° C. A solution of 3-pyridinecarboxaldehyde (2 mmol, 0.214 g) in THF was added and the mixture stirred for 15 min before adding a further portion of n-BuLi (1.6M in hexanes) (4 mmol, 2.5 ml). After stirring for 2 h at -70° C., iodomethane was added, the mixture stirred at RT for 30 min, then poured into aqueous NaCl solution, extracted twice with Et2O, dried (MgSO4), filtered and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O) to afford the title compound as an oil.
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1.37 mL
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Synthesis routes and methods II

Procedure details

n-BuLi (1.6 M in hexanes) (2.2 mmol, 1.37 ml) was added dropwise to a stirred solution of N,N,N'-trimethylethylenediamine (2.4 mmol, 0.245 g) in THF at -78° C. A solution of 3-pyridinecarboxaldehyde (2 mmol, 0.214 g) in THF was added and the mixture stirred for 15 min before adding a further portion of n-BuLi (1.6M in hexanes) (4 mmol, 2.5 ml). After stirring for 2 h at -70° C., iodomethane was added, the mixture stirred at RT for 30 min, then poured into aqueous NaCI solution, extracted twice with Et2O, dried (MgSO4), filtered and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O) to afford the title compound as an oil.
Quantity
1.37 mL
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reactant
Reaction Step One
Quantity
0.245 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0.214 g
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reactant
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2.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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